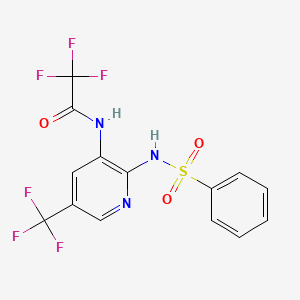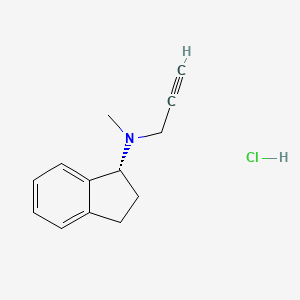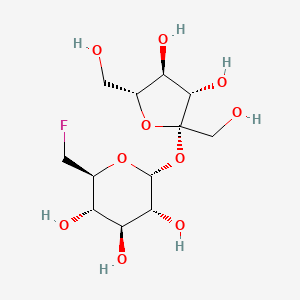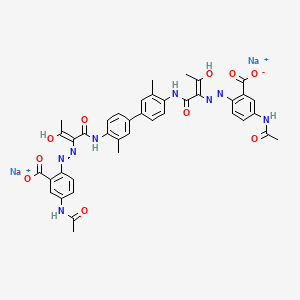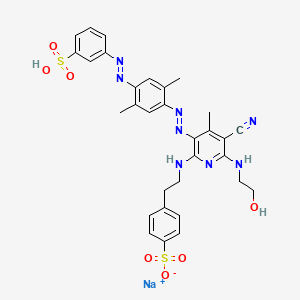
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of various solvents and catalysts to optimize the reaction rates and product formation.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: In biological research, it is used to stain cells and tissues, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The azo groups can interact with proteins and nucleic acids, altering their structure and function. This interaction is often mediated through hydrogen bonding and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azo dyes such as methyl orange and Congo red. These compounds share the characteristic azo groups but differ in their specific substituents and overall structure.
Uniqueness
What sets 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt apart is its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly useful in applications where other azo dyes may not be suitable.
Propiedades
Número CAS |
95027-07-9 |
|---|---|
Fórmula molecular |
C31H31N8NaO7S2 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
sodium;4-[2-[[5-cyano-3-[[2,5-dimethyl-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]-6-(2-hydroxyethylamino)-4-methylpyridin-2-yl]amino]ethyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);/q;+1/p-1 |
Clave InChI |
DTMXXOKOUZQXSR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


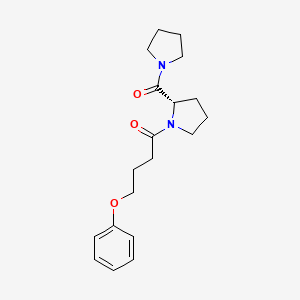
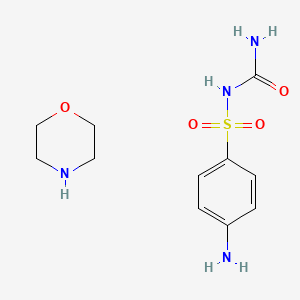
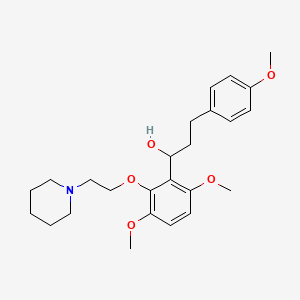
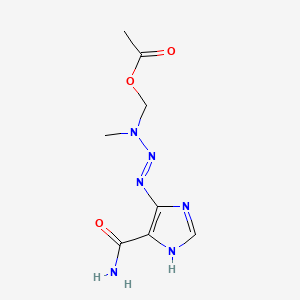
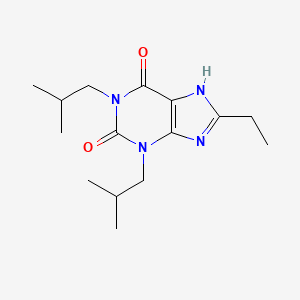
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
